![molecular formula C19H27NO2 B5548708 4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

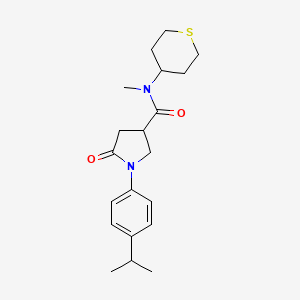

This chemical belongs to a class of organic compounds known as azabicyclo octanes. These compounds are characterized by a structure that includes a nitrogen atom within a bicyclic framework, resembling a bridged bicyclic structure, which is known for various chemical and biological activities.

Synthesis Analysis

The synthesis of azabicyclo octane derivatives, including those related to the chemical , often involves multistep organic reactions. A typical synthesis approach might start from simpler bicyclic or monocyclic precursors, followed by functionalization reactions such as hydroxylation, alkylation, and carbonylation. For example, Nanjappan et al. (1992) discuss the synthesis of similar azabicyclo[2.2.2]octane derivatives, highlighting techniques that could be relevant for synthesizing the compound (Nanjappan, Ramalingam, & Nowotnik, 1992).

Molecular Structure Analysis

The molecular structure of azabicyclo octane compounds, including the one specified, can be analyzed through NMR, HRMS, and X-ray crystallography. These methods help to confirm the stereochemistry and molecular configuration. For instance, Wu et al. (2015) provide insights into the molecular structure characterization of a similar compound through NMR and X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

Azabicyclo octane derivatives typically undergo reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. The specific reactions would depend on the substituents attached to the azabicyclo octane core.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and optical rotation can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and drug formulation.

Chemical Properties Analysis

Chemical properties include acidity, basicity, reactivity towards different chemical agents, and stability under various conditions. These properties are influenced by the molecular structure and can be predicted based on the functional groups present in the molecule.

For further details and specific reactions or properties related to "4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol," direct examination of similar compounds and related chemical classes in scientific literature would be required, as direct references to this exact compound might be limited.

References:

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research into the synthesis and characterization of complex organic compounds often involves the development of novel synthetic routes and methodologies. For example, studies on the synthesis of cyclopropene and cyclopropane esters aim at inhibiting mycolic acid biosynthesis, which is crucial for the survival of mycobacteria, indicating potential applications in developing anti-tuberculosis agents (Hartmann et al., 1994). Similarly, the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups demonstrates the importance of functionalized polymers in materials science and optoelectronics (Wagaman & Grubbs, 1997).

Molecular Structure and Reactivity

The detailed study of molecular structures, including conformational analysis and stereochemistry, is fundamental to understanding the reactivity and potential applications of complex organic molecules. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors showcases the critical role of stereochemistry in medicinal chemistry and drug development (Chen et al., 2010). Research on conformationally constrained dipeptide surrogates explores the relationship between molecular conformation and biological activity, which is vital for the design of peptide-based therapeutics (Cluzeau & Lubell, 2004).

Catalysis and Organic Transformations

The development of novel catalysts and catalytic processes is a crucial area of research with wide-ranging applications in synthetic organic chemistry. Studies on atom-transfer radical cyclizations and tandem ring-closing metathesis–radical cyclization reactions exemplify innovative approaches to constructing complex molecular architectures, which could be applicable in the synthesis of pharmacologically active compounds (Flynn et al., 1992).

Applications in Materials Science

Research on the synthesis of molecules with specific structural features, such as bicyclic and polycyclic frameworks, contributes to the development of new materials with potential applications in electronics, photonics, and nanotechnology. For example, the study on polysilacage derivatives as bulky mesogenic motifs demonstrates the impact of molecular design on the physical properties of materials, which is critical for the advancement of liquid crystal technology (Shimizu et al., 2008).

Direcciones Futuras

Research into azabicyclo[3.2.1]octane derivatives and related compounds is ongoing, due to their presence in many biologically active compounds . Future directions could include the development of new synthetic methods, exploration of their biological activity, and their potential use in the development of new drugs.

Propiedades

IUPAC Name |

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-19(2,22)10-9-14-5-3-7-16(11-14)18(21)20-13-15-6-4-8-17(20)12-15/h3,5,7,11,15,17,22H,4,6,8-10,12-13H2,1-2H3/t15-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBKDLPBCYSYJY-WBVHZDCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC3CCCC2C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2C[C@@H]3CCC[C@H]2C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)